白藜芦醇

描述

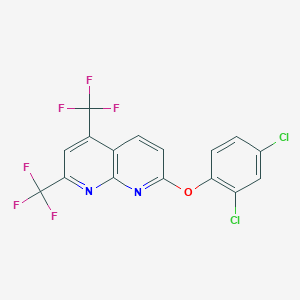

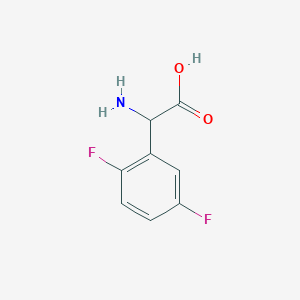

Viniferin is a derivative of resveratrol, a prominent stilbenoid synthesized by plants as a defense mechanism against microbial attacks, toxins, infections, or UV radiation . Different forms of viniferin exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B). All these forms exhibit a range of important biological activities and have potential applications in clinical research and future drug development .

Synthesis Analysis

The synthesis of viniferin involves the construction of stilbenoid-derived 2,3-diaryl-5-substituted benzofurans, which allows the preparation of a focused collection of dehydro-delta-viniferin analogues .Molecular Structure Analysis

Viniferin is a phenolic compound within the group of stilbenoids, also known as phytoalexins. This molecule is a derivative of resveratrol, the most researched compound in this group .Chemical Reactions Analysis

Viniferin has been shown to have a significant inhibitory effect on amyloid fibrillary deposits .Physical And Chemical Properties Analysis

Viniferin is a phenolic compound with a molecular weight of 454.48 g/mol .科学研究应用

Anti-Inflammatory

Viniferin has been studied for its potential anti-inflammatory properties . It could be used in the treatment of conditions characterized by inflammation.

Antipsoriasis

Research has indicated that Viniferin may have potential applications in the treatment of psoriasis, a chronic skin condition .

Antidiabetic

Viniferin has been studied for its potential antidiabetic properties . This could make it a valuable tool in managing diabetes.

Anti-Plasmodic

Viniferin may have anti-plasmodic properties , which could be beneficial in the treatment of certain diseases caused by plasmodium parasites, such as malaria.

Anticancer

Research has shown that Viniferin may have anticancer properties . It has been studied for its potential to induce apoptosis in certain cancer cells .

Anti-Angiogenic

Viniferin has been studied for its potential anti-angiogenic properties . This could make it useful in the treatment of diseases characterized by abnormal growth of blood vessels.

Antioxidant

Viniferin may have antioxidant properties , which could help protect the body’s cells from damage by free radicals.

Anti-Melanogenic

Research has indicated that Viniferin may have anti-melanogenic properties . This could make it a potential treatment for conditions characterized by abnormal melanin production.

作用机制

Target of Action

Viniferin is a derivative of resveratrol, a prominent stilbenoid synthesized by plants as a defense mechanism in response to microbial attack, toxins, infections, or UV radiation . Various forms of viniferin exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) . These forms exhibit a range of important biological activities and have several potential applications in clinical research and future drug development .

Mode of Action

Viniferin’s mechanisms of action on cytotoxic and anti-proliferative activities have been investigated, and most of them are linked to apoptosis . Apoptosis is a form of programmed cell death that is essential for the development and tissue homeostasis of organisms .

Biochemical Pathways

Viniferin is synthesized as a defense mechanism in response to abiotic and biotic stresses, such as microbial attack, toxins, infections, or UV radiation . The best-known sources of stilbenoids, including viniferin, are from Vitis vinifera .

Pharmacokinetics

Bioavailability studies have shown poor absorption and high metabolism of viniferin . The pharmacokinetics have been studied after oral or intravenous administrations for δ-viniferin .

Result of Action

Viniferin exhibits strong activities against inflammatory and oxidative stress . The pathophysiology of these conditions is closely related to the state of oxidation and inflammation .

Action Environment

The biosynthesis of viniferin in various plant species, particularly high in the Vitaceae family, explains its presence in some red wines, which represent the main source of viniferin in the human diet . The environment in which viniferin is produced and consumed can influence its action, efficacy, and stability. For example, viniferin’s production in grapevine cell cultures can be induced with methyl jasmonate and stevioside .

安全和危害

未来方向

属性

IUPAC Name |

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)

![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)

![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)

![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)

![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)